Bis(cyclopentadienyl)hafnium dichloride
Overview
Description
Synthesis Analysis
The synthesis of bis(cyclopentadienyl)hafnium dichloride involves the reaction of silylated cyclopentadienes with hafnium tetrachlorides. Reactions with different silylated cyclopentadienes afford the metallocene dichlorides, highlighting the versatility and specificity of the synthesis process (Winter et al., 1991).
Molecular Structure Analysis
The molecular structure of bis(cyclopentadienyl)hafnium dichloride has been the subject of various studies. For example, the complex with dithiocarbamates derived from α-amino acids suggests a binuclear complex structure based on spectroscopic data (Srivastava, 2009). Additionally, the structure of hafnium methandiide complexes provides insight into the MC carbene–ylide structure, completing the group 4 metal complexes triad (Babu et al., 2000).
Chemical Reactions and Properties
Bis(cyclopentadienyl)hafnium dichloride reacts with vinyllithium to form divinyl compounds, indicating its reactivity towards organic synthesis (Beckhaus et al., 1989). The compound's ability to function as a catalyst in the ring-opening reactions of epoxides also demonstrates its utility in producing β-alkoxy alcohols with high regio- and stereoselectivity (Kantam et al., 2003).
Physical Properties Analysis
The physical properties, such as the compound's solubility, melting point, and vapor pressure, are crucial for understanding its behavior in different environments and applications. However, specific studies focusing solely on these properties were not identified in the current search, suggesting a gap in the literature.
Chemical Properties Analysis
The chemical properties of bis(cyclopentadienyl)hafnium dichloride include its reactivity with other compounds, stability under various conditions, and catalytic activities. The compound's role in dinitrogen functionalization highlights its potential in synthesizing N-H bond-forming reactions and its catalytic efficiency (Chirik, 2007).
Scientific Research Applications
Formation of Metallocene Dichlorides
The reaction of silylated cyclopentadienes with hafnium tetrachlorides results in the formation of metallocene dichlorides, highlighting its role in organometallic synthesis (Winter et al., 1991).
Synthesis of Antibacterial Compounds
Bis(cyclopentadienyl)hafnium(IV) dichloride, when reacted with novel dithiocarbamate ligands, yields binuclear complexes with antibacterial properties, indicating its potential in medicinal chemistry (Srivastava, 2009).
Rapid Synthesis of Monocyclopentadienyl Complexes
Demonstrates the utility of bis(cyclopentadienyl)hafnium dichloride in facilitating the efficient synthesis of monocyclopentadienyl complexes, important for organometallic chemistry (Lund & Livinghouse, 1990).
Catalysis and Polymerization
This compound serves as a catalyst for olefin polymerization, indicating its importance in materials science and industrial chemistry (Bochmann & Lancaster, 1995).
Hydrogenation Reactions
Bis(cyclopentadienyl)hafnium dichloride is used as a catalyst in the hydrogenation of polystyrene-b-polybutadiene-b-polystyrene, which is significant in the field of polymer chemistry (Chiang & Tsai, 2017).
Electronic Structure Analysis
Studies on its electronic structure provide insights into its role in catalytic mechanisms, particularly in olefin polymerization (Novák & Kovač, 2011).
Hydrometallation of Unsaturated Compounds
Its derivative, bis(cyclopentadienyl)hafnium hydride chloride, is used for the hydrometallation of olefins and acetylenes, indicating its utility in organic synthesis (Tolstikov et al., 1979).
Safety And Hazards
Bis(cyclopentadienyl)hafnium dichloride is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .
properties
IUPAC Name |
cyclopenta-1,3-diene;hafnium(4+);dichloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H5.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKLRFLZVHXNCF-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2Hf | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(cyclopentadienyl)hafnium dichloride | |
CAS RN |
12116-66-4 | |
Record name | Hafnium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlorobis(η5-cyclopenta-2,4-dien-1-yl)hafnium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.967 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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